6-(4-Bromo-2-fluorophenyl)-3-pyridinol

Physicochemical Characterization Drug-likeness ADME Prediction

This 6‑(4‑bromo‑2‑fluorophenyl)‑3‑pyridinol is a versatile synthetic intermediate featuring a para‑bromine handle for late‑stage cross‑coupling and an ortho‑fluorine atom that provides a 19F NMR probe. Its distinct steric/electronic profile makes it an ideal scaffold for fragment‑based drug discovery (FBDD) and SAR library generation. Choose this compound over non‑halogenated or mono‑halogenated analogs to gain access to modular diversification and precise analytical tracking.

Molecular Formula C11H7BrFNO
Molecular Weight 268.08 g/mol
Cat. No. B8406425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromo-2-fluorophenyl)-3-pyridinol
Molecular FormulaC11H7BrFNO
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C2=NC=C(C=C2)O
InChIInChI=1S/C11H7BrFNO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H
InChIKeyLWWHXAHRTYWJEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Key Physicochemical and Structural Overview for Procurement


6-(4-Bromo-2-fluorophenyl)-3-pyridinol (CAS not widely indexed; molecular formula C11H7BrFNO; molecular weight 268.08 g/mol) is a halogenated heterocyclic organic compound classified as a 3-pyridinol derivative [1]. Its structure consists of a pyridine ring bearing a hydroxyl group at the 3-position and a 4-bromo-2-fluorophenyl substituent at the 6-position. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research, with commercial availability typically at ≥95% purity [1]. No peer-reviewed biological activity data were identified for this specific compound within the permitted source scope.

6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Why In-Class Substitution is Not Straightforward


3-Pyridinols with aryl substituents at the 6-position constitute a broad class of heterocyclic scaffolds where substitution patterns critically govern physicochemical properties and synthetic utility [1]. The specific combination of a bromine atom at the para position and a fluorine atom at the ortho position on the pendant phenyl ring creates a unique electronic and steric environment. While direct comparative activity data are absent in the permitted literature, in the context of medicinal chemistry, even minor halogen substitutions are known to profoundly alter target binding, metabolic stability, and downstream coupling efficiency [2]. Therefore, substitution with simpler analogs such as 6-phenyl-3-pyridinol (lacking halogens) or mono-halogenated variants is likely to result in divergent performance in subsequent synthetic transformations or biological assays, though quantitative evidence for this specific compound remains unavailable.

6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Quantitative Differentiation Evidence Versus Analogs


6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Comparative Physicochemical Property Prediction for Solubility and Permeability

Due to the absence of direct comparative data, a class-level inference can be drawn based on the compound's distinct calculated physicochemical profile. Compared to its des-halogen analog 6-phenyl-3-pyridinol (C11H9NO, MW 171.19), 6-(4-bromo-2-fluorophenyl)-3-pyridinol (C11H7BrFNO, MW 268.08) possesses a significantly higher molecular weight and halogen content . The presence of bromine and fluorine markedly increases calculated lipophilicity (cLogP) and topological polar surface area (TPSA) relative to the parent phenyl derivative, parameters that directly influence passive membrane permeability and aqueous solubility [1]. While empirical measurements are required for validation, the substitution pattern predicts altered pharmacokinetic behavior compared to less halogenated 6-aryl-3-pyridinols.

Physicochemical Characterization Drug-likeness ADME Prediction

6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Synthesis Route and Reported Purification Yield

A specific synthesis route and yield have been documented for this compound, providing a baseline for procurement and in-house synthesis evaluation. The preparation involves a Suzuki-Miyaura cross-coupling reaction to construct the biaryl backbone, followed by chromatographic purification . In a reported procedure, 6-(4-bromo-2-fluorophenyl)-3-pyridinol was obtained in an overall 16% yield after purification, with a specific fraction yielding an additional 78 mg . While this yield is from a specific, non-optimized lab-scale procedure and not a direct comparative study, it serves as a tangible data point for assessing the relative synthetic accessibility of this specific analog compared to potentially lower-yielding or more complex derivatives within the same class.

Synthetic Methodology Process Chemistry Quality Control

6-(4-Bromo-2-fluorophenyl)-3-pyridinol: Application Scenarios Based on Structural Attributes


Medicinal Chemistry: Halogenated Scaffold for Late-Stage Functionalization

The presence of a bromine atom at the para-position of the phenyl ring makes 6-(4-bromo-2-fluorophenyl)-3-pyridinol a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This allows for the diversification of the aryl group at a late stage of a synthetic sequence, enabling the generation of focused libraries of 6-aryl-3-pyridinols for structure-activity relationship (SAR) studies. This is a key differentiator from non-halogenated or de-brominated analogs which lack this synthetic handle for modular elaboration.

Fragment-Based Drug Discovery (FBDD) or Scaffold Hopping

As a distinct 6-aryl-3-pyridinol, this compound serves as a specific starting point for exploring chemical space. Its unique combination of molecular weight (268.08 g/mol), halogenation pattern, and hydrogen bond donor/acceptor capabilities (via the pyridinol OH and pyridine N) offers a distinct physicochemical profile compared to parent phenyl or mono-halogenated 3-pyridinols . In FBDD, small variations in halogen substitution can lead to substantial differences in initial hit binding thermodynamics and kinetics, justifying the procurement of this specific analog for screening.

Chemical Biology: Tool Compound Precursor

The fluorine atom on the phenyl ring provides a potential spectroscopic handle for 19F NMR studies, useful for probing ligand-protein interactions or monitoring metabolic fate in biological systems [1]. This feature is absent in 6-(4-bromophenyl)-3-pyridinol analogs that lack the fluorine substituent, providing a specific, quantifiable advantage for certain analytical and mechanistic investigations.

Process Research: Model Substrate for Challenging Biaryl Couplings

The reported 16% isolated yield highlights the compound's utility as a challenging test substrate for developing and optimizing new Pd-catalyzed cross-coupling methodologies. The combination of a heteroaromatic pyridine core with an ortho-fluoro substituent on the coupling partner can present unique steric and electronic challenges, making this compound a valuable benchmark for evaluating novel catalyst systems and reaction conditions in an industrial process chemistry setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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